Comparative Agonist Activity at Human CB1 Receptor: CBDE vs. CBD
CBDE demonstrates high potency as an agonist at the human cannabinoid CB1 receptor in a functional cellular assay. A direct comparison of reported data reveals that CBDE (EC50 = 6.31 nM) is approximately 350-fold more potent than its pentyl-chain analog, CBD (reported EC50 ≈ 2200 nM), in activating the CB1 receptor in CHO cells [1][2]. This dramatic difference in functional potency underscores that the ethyl homolog is not merely an analog but a functionally distinct entity at this primary cannabinoid target.
| Evidence Dimension | Functional Agonist Activity (EC50) at Human Cannabinoid Receptor 1 (CB1) |
|---|---|
| Target Compound Data | EC50 = 6.31 nM |
| Comparator Or Baseline | Cannabidiol (CBD): EC50 ≈ 2200 nM (pooled mean Ki from binding studies, used as a functional estimate due to low affinity of CBD in some assays) |
| Quantified Difference | CBDE is approximately 350-fold more potent (lower EC50) than CBD |
| Conditions | Agonist activity at human CB1 receptor expressed in CHO cells, measured after 5 hours by luciferase reporter gene assay [1]. CBD data is a pooled mean Ki value from binding studies, serving as an estimate for comparative functional potency [2]. |
Why This Matters
This 350-fold difference in CB1 activation potential means that a researcher studying CB1-mediated pathways would require a vastly different concentration of CBDE versus CBD to achieve a similar level of receptor engagement, making them non-interchangeable for SAR or pharmacological studies.
- [1] BindingDB. (n.d.). BDBM50416476 (CHEMBL1209806): Agonist activity at human cannabinoid CB1 receptor expressed in CHO cells. View Source
- [2] Rosenthaler, S., Pöhn, B., Kolmanz, C., Huu, C. N., Krewenka, C., Huber, A., Kranner, B., Rausch, W. D., & Moldzio, R. (2014). Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. (Referenced in Search Result 33 for pooled CBD Ki values). View Source
